![molecular formula C17H12N2O4 B2412791 4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 146618-31-7](/img/structure/B2412791.png)
4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid” is a chemical compound with the molecular formula C17H12N2O4 . It is related to the class of organic compounds known as hydroxybenzoic acid derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .Chemical Reactions Analysis
While specific chemical reactions involving “4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid” are not mentioned in the search results, related compounds such as 4-hydroxybenzoic acid have been studied. The enzyme 4-hydroxybenzoate 3-monooxygenase (NAD(P)H) utilizes 4-hydroxybenzoate, NADH, NADPH, H+ and O2 to produce 3,4-dihydroxybenzoate (protocatechuic acid), NAD+, NADP+ and H2O .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study conducted by Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles, including derivatives of 4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid, and evaluated their antimicrobial properties. These compounds exhibited promising antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli (Gadakh et al., 2010).
Synthesis and Characterization
- Adnan et al. (2014) reported the synthesis of various heterocyclic compounds, including pyrazole derivatives, from 2-aminobenzimidazole. This research provides insights into the chemical properties and synthesis processes of compounds related to 4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid (Adnan et al., 2014).
Antibacterial and Antifungal Activities
- Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The sulfamide derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).
Crystal Structure Analysis
- Fang et al. (2007) conducted a study on the crystal structure of a SnIV complex involving a Schiff base carboxylate group, providing insights into the structural aspects of related pyrazole compounds (Fang et al., 2007).
Cytotoxicity and Enzyme Inhibition Studies
- Gul et al. (2016) synthesized benzenesulfonamides derived from pyrazole and studied their cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, highlighting their potential in anti-tumor studies (Gul et al., 2016).
Antioxidant Properties
- Kupcewicz et al. (2012) investigated Cu(II) complexes with pyrazole-based ligands for their electrochemical and antioxidant properties. These complexes exhibited trifunctional enzyme mimicry, demonstrating potential as antioxidant enzyme mimics (Kupcewicz et al., 2012).
Propiedades
IUPAC Name |
4-[4-(2-hydroxybenzoyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-15-4-2-1-3-14(15)16(21)12-9-18-19(10-12)13-7-5-11(6-8-13)17(22)23/h1-10,20H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGKRZHXRPCXLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=C(C=C3)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(2-hydroxybenzoyl)-1H-pyrazol-1-yl]benzenecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

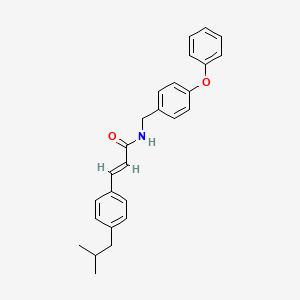
![1-[(3R)-3-[(1R)-1,2-Dihydroxyethyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2412709.png)
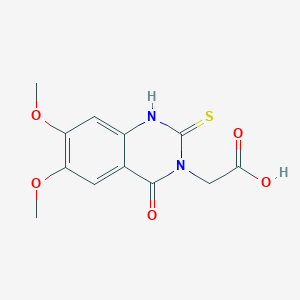
![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)
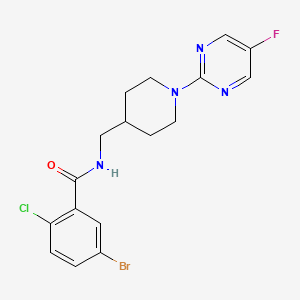
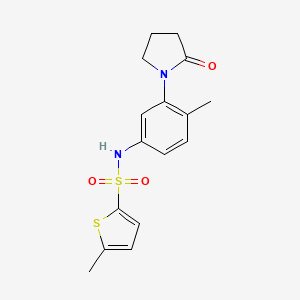
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)
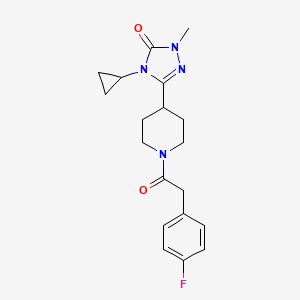
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2412720.png)
![{Tricyclo[3.2.1.0^{2,4}]octan-6-yl}methanamine hydrochloride](/img/structure/B2412721.png)
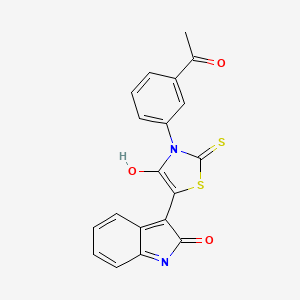
![ethyl 3-cyano-2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2412728.png)
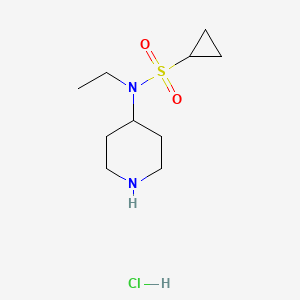
![N-(3-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412730.png)